3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline
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Overview
Description
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline is an organic compound that features a chloro-substituted aniline linked to a 3,5-dimethylpyrazole moiety via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline typically involves the alkylation of 3,5-dimethylpyrazole with a suitable chloromethyl aniline derivative. One common method includes the reaction of 3,5-dimethylpyrazole with 3-chloromethyl aniline in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that result in the modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]pyridine
- 3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]benzene
Uniqueness
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline is unique due to the presence of both a chloro-substituted aniline and a 3,5-dimethylpyrazole moiety. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. The presence of the chloro group allows for further functionalization, while the pyrazole ring provides stability and potential for coordination with metal ions.
Properties
IUPAC Name |
3-chloro-N-[(3,5-dimethylpyrazol-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEGDWHMHSUBFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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